molecular formula C11H14O3 B8630784 Ethyl 3-hydroxy-4-methylphenylacetate

Ethyl 3-hydroxy-4-methylphenylacetate

Cat. No. B8630784
M. Wt: 194.23 g/mol
InChI Key: JAPDFCINMIJCKL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methylphenylacetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(3-hydroxy-4-methylphenyl)acetate

InChI

InChI=1S/C11H14O3/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6,12H,3,7H2,1-2H3

InChI Key

JAPDFCINMIJCKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4c (2.2 g; 8.0 mmol) and 250 mL CH2Cl2 cooled to −78° C. was added dropwise via syringe BBr3 (9.8 mL; 0.104 mol). After 1 h at −78° C. the reaction was stirred for 4 h in an ice-water bath. The reaction mixture was recooled to −78° C. and the reaction quenched aqueous NaHCO3 then warmed to rt and the organic phase washed with water, saturated NaHCO3 and brine. The organic phase was dried (MgSO4) and the solvent evaporated to afford 1.4 g of ethyl 3-hydroxy-4-methylphenylacetate (5a).
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2.2 g
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250 mL
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9.8 mL
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Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxy-4-methylphenylacetate (5a) was prepared from ethyl 3-methoxy-4-hydroxy-phenylacetate as shown in Scheme 2. The phenol was converted to the triflate ester 4b which was subjected to displacement with Me2Zn, DIBAL-H and PdCl2(dppf) (E.-i. Negishi in Metal-catalyzed Cross-Coupling Reactions, F. Diederich and P. J. Stang (eds.), Wiley-VCH, Mannheim 1998, chap. 1; E. Erdik, Tetrahedron 1992 48:9577–9648) to afford the 4c. Boron tribromide demethylation afforded 5a. Ethyl 3-hydroxy-4-ethylphenylacetate 5b was prepared by Friedel-Crafts acylation of 4d which afforded ethyl 4-acetyl-3-methoxyphenylacetate (4e). Reduction of the ketone with triethylsilane and TFA produced the corresponding 4-ethyl substituted derivative 4f which was demethylated with BBr3 to afford 5b. Ethyl 3-hydroxy-4-iso-propylphenylacetate (5c) was prepared by Wittig olefination of 4e and subsequent catalytic hydrogenation of the 2-propenyl substituent to yield 4h. Demethylation with boron tribromide produced 5c.
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triflate ester
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